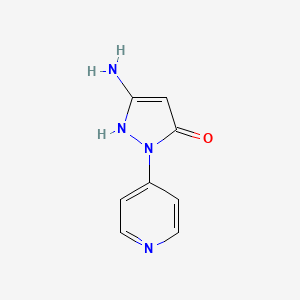
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often include the use of ethanol as a solvent and heating to reflux temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with different substitution patterns.
5-Amino-2-(3-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridine ring in a different position.
4-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with the amino group in a different position.
Uniqueness
5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
5-amino-2-pyridin-4-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H8N4O/c9-7-5-8(13)12(11-7)6-1-3-10-4-2-6/h1-5,11H,9H2 |
Clave InChI |
KXBAORXLWYZNGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N2C(=O)C=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















